molecular formula C9H6N2O2S B1402081 2-Mercaptoquinazoline-4-carboxylic acid CAS No. 1279814-98-0

2-Mercaptoquinazoline-4-carboxylic acid

Cat. No. B1402081
M. Wt: 206.22 g/mol
InChI Key: OKNLBNNLIXPTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptoquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Mercaptoquinazoline-4-carboxylic acid consists of a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions has been reported . This process can be universally applied to most of the reported imine COFs family via bottom-up construction or linkage conversion .

Scientific Research Applications

Green Chemistry Synthesis

Deep eutectic solvents (DESs), known for their eco-friendly properties, have been utilized in synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones. This process involves the reaction between anthranilic acids and aliphatic or aromatic isothiocyanates. Notably, choline chloride-based DESs have proven effective, acting both as solvents and catalysts. The synthesis methods, including stirring, microwave-assisted, and ultrasound-assisted synthesis, have yielded moderate to good results, making this a significant stride in the use of green chemistry methods for compound synthesis (Komar et al., 2022).

Antimicrobial Potential

A series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones have been synthesized and showcased broad-spectrum antimicrobial activity. The compounds, specifically 11, 13, 17, and 18, demonstrated remarkable potential, positioning them as promising templates for developing potent antimicrobial agents through further modification and derivatization (El-Azab, 2007).

Antitumor Activity

A novel series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one and related derivatives were synthesized and evaluated for their antitumor activity. Notably, specific compounds exhibited selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines. This demonstrates the potential of these compounds as a basis for future development and derivation into more potent and selective antitumor agents (Alanazi et al., 2013).

Future Directions

The future directions for 2-Mercaptoquinazoline-4-carboxylic acid could involve its use in the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) . These QL-COFs have potential applications in nanofiltration .

properties

IUPAC Name

2-sulfanylidene-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNLBNNLIXPTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoquinazoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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